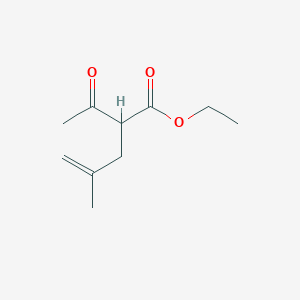
Ethyl 2-acetyl-4-methylpent-4-enoate
Vue d'ensemble
Description
Ethyl 2-acetyl-4-methylpent-4-enoate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Perfumery
Ethyl 2-acetyl-4-methylpent-4-enoate is primarily used in the perfumery industry due to its unique scent profile. It exhibits a fruity-floral , aromatic, and slightly herbaceous odor reminiscent of chamomile and pineapple. This makes it suitable for:
- Fragrance compositions : It can be incorporated into perfumes, colognes, and scented products.
- Personal care products : The compound is used in shampoos, soaps, and lotions to enhance their fragrance.
Stability and Concentration
The compound demonstrates good stability even in aggressive environments, maintaining its olfactory properties when incorporated into various formulations. Typical concentrations for effective scenting range from 1% to 5% by weight relative to the total formulation .
Applications in Cosmetics
In cosmetics, this compound is valued for its ability to impart pleasant fragrances to products such as:
- Creams and lotions
- Makeup products
Its stability ensures that the fragrance lasts throughout the product's shelf life, enhancing user experience .
Case Studies and Research Findings
Research has highlighted the efficacy of this compound in various formulations:
| Product Type | Application | Concentration (%) | Stability Observed |
|---|---|---|---|
| Shampoos | Fragrance | 1 - 5 | High |
| Soaps | Fragrance | 2 - 5 | High |
| Air Fresheners | Scent | 1 - 3 | Moderate |
A study noted that incorporating this compound into air fresheners resulted in a long-lasting scent profile that effectively masked unwanted odors .
Propriétés
Numéro CAS |
20962-70-3 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
ethyl 2-acetyl-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-5-13-10(12)9(8(4)11)6-7(2)3/h9H,2,5-6H2,1,3-4H3 |
Clé InChI |
DVIFNSDZOSQUGX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=C)C)C(=O)C |
SMILES canonique |
CCOC(=O)C(CC(=C)C)C(=O)C |
Key on ui other cas no. |
20962-70-3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













